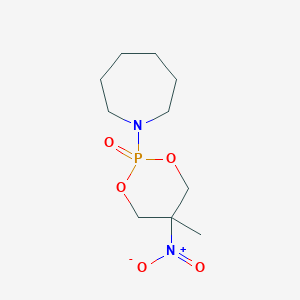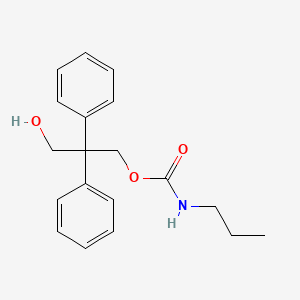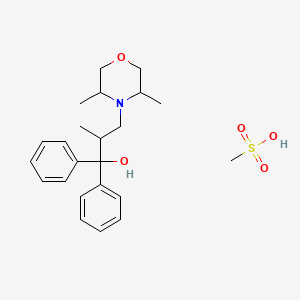
7-Amino-3,4-dihydro-1H-2,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together . Alternatively, a two-step synthesis can be performed where the amine is first reacted with formaldehyde to form an N,N-dihydroxymethylamine, which then reacts with the phenol to form the oxazine ring .
Industrial Production Methods: Industrial production of benzoxazines, including this compound, often involves the use of catalysts to reduce the curing temperature and enhance the reaction rate. The process can be optimized to produce high yields of the desired product with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the oxazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the amino group or the benzene ring, leading to a variety of substituted benzoxazines.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products:
Scientific Research Applications
7-Amino-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A related compound with similar chemical properties but different biological activities.
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazines and exhibit different biological activities.
Uniqueness: 7-Amino-3,4-dihydro-1H-2,3-benzoxazine is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
21038-16-4 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3,4-dihydro-1H-2,3-benzoxazin-7-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2 |
InChI Key |
WEYTUUBWDDEAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CON1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)





![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)

![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)


